3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the carboxylic acid group: This step might involve carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action for compounds like 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,4-Difluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The presence of both dichloro and fluorophenyl groups in 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-9-4-2-3-5-15(9)22-16(17(23)24)8-14(21-22)10-6-13(20)12(19)7-11(10)18/h2-8H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMJUYTVKYFAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3Cl)Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618382-95-9 | |
Record name | 3-(2,4-DICHLORO-5-FLUOROPHENYL)-1-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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